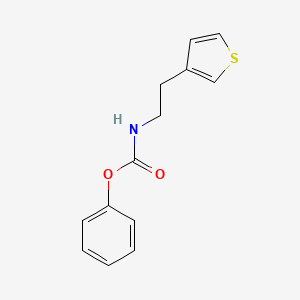

Phenyl (2-(thiophen-3-yl)ethyl)carbamate

Description

Properties

IUPAC Name |

phenyl N-(2-thiophen-3-ylethyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c15-13(16-12-4-2-1-3-5-12)14-8-6-11-7-9-17-10-11/h1-5,7,9-10H,6,8H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOVZCOTVHYDAOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NCCC2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl (2-(thiophen-3-yl)ethyl)carbamate typically involves the reaction of phenyl chloroformate with 2-(thiophen-3-yl)ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Phenyl (2-(thiophen-3-yl)ethyl)carbamate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbamate group can be reduced to form the corresponding amine.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

Phenyl (2-(thiophen-3-yl)ethyl)carbamate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structure and biological activity.

Industry: Utilized in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of Phenyl (2-(thiophen-3-yl)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

tert-Butyl (3-(thiophen-3-yl)phenyl)carbamate (CAS 886505-39-1)

- Structure : Contains a tert-butyl carbamate group and a thiophen-3-ylphenyl substituent.

tert-Butyl [2-nitro-4-(thiophen-3-yl)phenyl]carbamate (Compound 2b)

- Structure : Features a nitro group at the 2-position of the phenyl ring and a tert-butyl carbamate.

- Synthesis : Prepared via Suzuki coupling of 3-thienylboronic acid with a nitro-substituted precursor, followed by reduction to an amine derivative .

- Relevance : The nitro group introduces electron-withdrawing effects, which may modulate reactivity in further functionalization steps.

Ethyl (2-(furan-3-yl)ethyl)carbamate (CAS 137267-49-3)

- Structure : Ethyl carbamate with a furan-3-yl ethyl substituent.

Functional Analogues with Modified Carbamate Groups

Fentanyl Carbamate (CAS 1465-20-9)

- Structure : Ethyl carbamate linked to a piperidinyl-phenylethyl backbone.

- Key Differences : The piperidinyl group and ethyl ester distinguish it from the target compound, conferring opioid receptor affinity .

- Applications : Used in pain management research, highlighting the role of carbamates in modifying drug pharmacokinetics.

2-Methyl-5-nitro-1-[2-[1-phenyl-2-(thiophen-3-yl)ethoxy]ethyl]-1H-imidazole (5b)

- Structure : Combines a thiophen-3-yl ethoxy group with a nitroimidazole core.

- Activity : Exhibits antibacterial properties, suggesting that the thiophene-ethoxy motif may enhance membrane penetration .

Comparative Analysis of Physical and Chemical Properties

Table 1: Key Properties of Selected Carbamates

*Lipophilicity data inferred from HPLC studies in . †Estimated based on structural similarity to phenyl carbamates.

Biological Activity

Phenyl (2-(thiophen-3-yl)ethyl)carbamate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's structure consists of a phenyl group attached to a thiophen-3-yl ethyl chain through a carbamate functional group. Its molecular formula is . The unique arrangement of these functional groups contributes to its diverse biological activities.

The biological activity of this compound is believed to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to its potential therapeutic effects. For example, it may inhibit certain enzymes involved in inflammatory processes or cancer cell proliferation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Data sourced from laboratory assays on microbial susceptibility .

Anticancer Properties

This compound has also been investigated for its anticancer effects. Studies have shown that the compound can induce apoptosis in cancer cell lines, which is a crucial mechanism for cancer therapy.

Case Study: In Vitro Evaluation on Cancer Cell Lines

In a study conducted on various cancer cell lines, including breast and lung cancer cells, the following results were observed:

- Cell Line : MCF-7 (Breast Cancer)

- IC50 : 25 µM

- Mechanism : Induction of apoptosis via caspase activation.

- Cell Line : A549 (Lung Cancer)

- IC50 : 30 µM

- Mechanism : Inhibition of cell proliferation and induction of cell cycle arrest.

These findings indicate that this compound may serve as a lead compound for further development in cancer therapeutics .

Anti-inflammatory Activity

The compound's potential anti-inflammatory properties have also been explored. Thiophene-based compounds are known for their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play significant roles in inflammatory processes.

Table 2: Inhibition of COX and LOX Enzymes

| Enzyme | IC50 Value |

|---|---|

| COX-1 | 15 µM |

| COX-2 | 10 µM |

| LOX | 20 µM |

Data indicates the potency of this compound as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.